- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90
Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)
7-Chlorobenzo[b]thiophene structure
Product Name:7-Chlorobenzo[b]thiophene
Número CAS:90407-14-0
MF:C8H5ClS
Megavatios:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812
Update Time:2025-06-08
7-Chlorobenzo[b]thiophene Propiedades químicas y físicas
Nombre e identificación
-
- 7-Chlorobenzo[b]thiophene
- 7-chloro-1-benzothiophene
- 7-CHLORO-BENZO[B]THIOPHENE
- Benzo[b]thiophene,7-chloro-
- Benzo[b]thiophene, 7-chloro-
- 7-chlorobenzothiophene
- GKWIITWUDNYXMG-UHFFFAOYSA-N
- FCH839645
- 5048AC
- AK116287
- AX8110506
- 7-Chlorobenzo[b]thiophene (ACI)
- 90407-14-0
- J-519213
- DB-026985
- AS-42000
- SCHEMBL594318
- CS-B1087
- AKOS006275448
- DTXSID00453774
- SY242970
- MFCD00130097
- EN300-3458695
-
- MDL: MFCD00130097
- Renchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
- Clave inchi: GKWIITWUDNYXMG-UHFFFAOYSA-N
- Sonrisas: ClC1C2=C(C=CS2)C=CC=1
Atributos calculados
- Calidad precisa: 167.98000
- Masa isotópica única: 167.980049
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 126
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 28.2
- Xlogp3: 3.6
Propiedades experimentales
- PSA: 28.24000
- Logp: 3.55470
7-Chlorobenzo[b]thiophene Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Chlorobenzo[b]thiophene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0295-1g |
7-CHLORO-BENZO[B]THIOPHENE |
90407-14-0 | 95 | 1g |
$430 | 2021-06-26 | |
| ChemScence | CS-B1087-100mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 100mg |
$105.0 | 2022-04-26 | |
| ChemScence | CS-B1087-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 250mg |
$175.0 | 2022-04-26 | |
| ChemScence | CS-B1087-1g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 1g |
$350.0 | 2022-04-26 | |
| ChemScence | CS-B1087-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 5g |
$1050.0 | 2022-04-26 | |
| Alichem | A169003907-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95% | 250mg |
$266.00 | 2023-08-31 | |
| Alichem | A169003907-1g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95% | 1g |
$670.64 | 2023-08-31 | |
| Ambeed | A811166-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98% | 250mg |
$63.0 | 2025-04-15 | |
| Ambeed | A811166-1g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98% | 1g |
$202.0 | 2025-04-15 | |
| Ambeed | A811166-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98% | 5g |
$708.0 | 2025-04-15 |
7-Chlorobenzo[b]thiophene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Referencia
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497
Métodos de producción 3
Condiciones de reacción
Referencia
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen sulfide
Referencia
- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Referencia
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Referencia
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Referencia
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Referencia
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374
7-Chlorobenzo[b]thiophene Raw materials
- 3-Chloro-2-fluorobenzaldehyde
- Benzo[b]thiophen-3(2H)-one,7-chloro-
- 7-Chloro-1-benzothiophene-2-carboxylic acid
- 2-Bromo-1,1-diethoxyethane
- Adamantane-1-thiol
- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- 2-Chlorothiophenol
7-Chlorobenzo[b]thiophene Preparation Products
7-Chlorobenzo[b]thiophene Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene
Número de pedido:A860809
Estado del inventario:in Stock
Cantidad:1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:26
Precio ($):166.0/580.0
Correo electrónico:sales@amadischem.com
7-Chlorobenzo[b]thiophene Literatura relevante
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):166.0/580.0